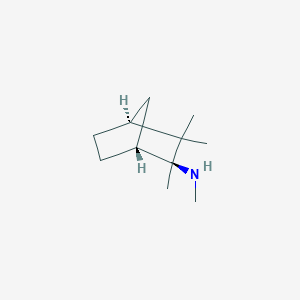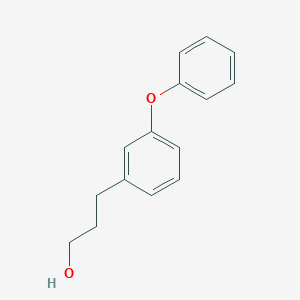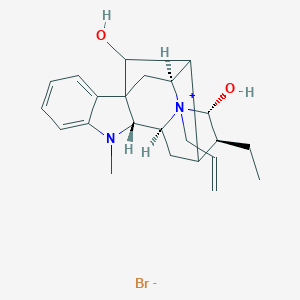
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide is a natural compound found in the roots of Rauvolfia serpentina, also known as Indian snakeroot. It is commonly used in traditional medicine for its antihypertensive and sedative properties. In recent years, this compound has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves its ability to inhibit the activity of the enzyme adenylate cyclase, which is responsible for the production of cyclic AMP. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.
Biochemische Und Physiologische Effekte
Studies have shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may present limitations in terms of accessibility and cost.
Zukünftige Richtungen
There are several potential future directions for research on (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to explore its anticancer properties and potential applications in other medical fields. Additionally, the development of more efficient synthesis methods may increase its accessibility for research and clinical use.
Synthesemethoden
The synthesis of (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide involves the extraction of Rauvolfia serpentina roots and the isolation of the compound through a series of purification steps. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Research has shown that (17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide has potential therapeutic applications in various medical fields. It has been studied for its antihypertensive, anti-inflammatory, and anticancer properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
107870-71-3 |
|---|---|
Produktname |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Molekularformel |
C23H31BrN2O2 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-15-prop-2-enyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;/h4,6-9,13-14,17-22,26-27H,1,5,10-12H2,2-3H3;1H/q+1;/p-1/t13-,14?,17-,18-,19?,20-,21?,22+,23?,25?;/m0./s1 |
InChI-Schlüssel |
FVJYANBRYOGVGH-UTZXWTGVSA-M |
Isomerische SMILES |
CC[C@@H]1[C@H]([N+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC=C)O.[Br-] |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC=C)C6=CC=CC=C6N4C.[Br-] |
Synonyme |
(17R,21-alpha)-17,21-Dihydroxy-4-(2-propenyl)ajmalanium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



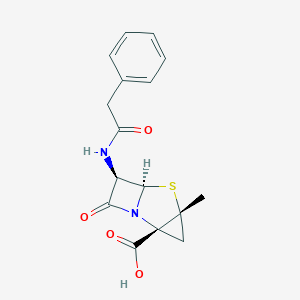
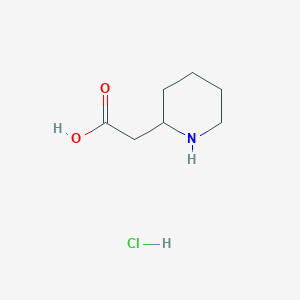
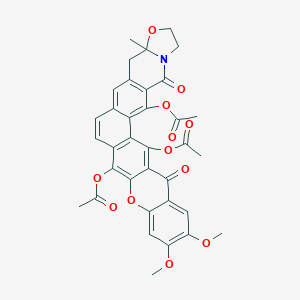
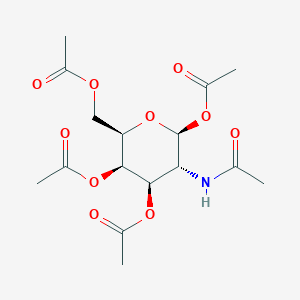


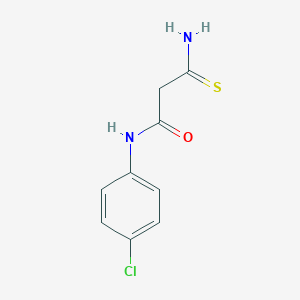
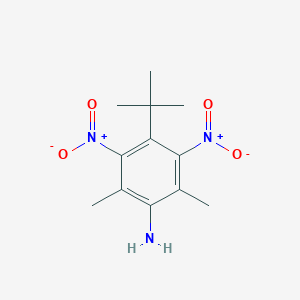
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
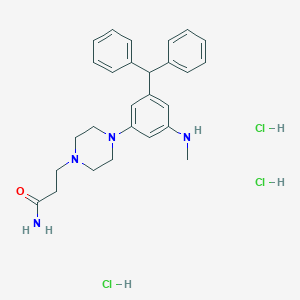
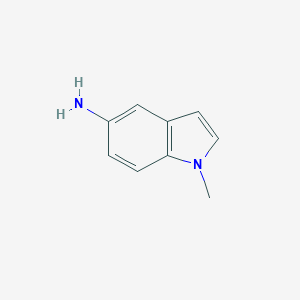
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
